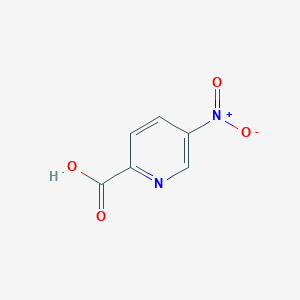

5-硝基吡啶甲酸

描述

5-Nitropicolinic acid, also known as 5-Nitropicolinic acid, is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Nitropicolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和抗癌特性

已设计出一系列基于5-硝基吡啶甲酸的金属配合物,以调节抗炎和抗癌特性 . 这些配合物在三种肿瘤细胞系B16-F10、HT29和HepG2上进行了测试,它们分别是广泛用于研究黑色素瘤、结肠癌和肝癌的模型 . 在针对B16-F10的化合物2和4中发现了最佳结果 . 此外,使用RAW 264.7细胞进行的抗炎研究显示出2、3和6的有希望的活性 .

抗前列腺性能

基于5-硝基吡啶甲酸的新型镧系元素配合物显示出潜在的抗前列腺性能 . 这些材料在前列腺癌细胞系(PC-3;男性第二常见癌症)中进行了分析,显示出显著的抗癌活性 . 通过配合物及其前体在人类免疫学HL-60细胞中的高生物相容性得到了证明 .

发光特性

使用时间依赖密度泛函理论 (TD-DFT) 进行量子化学计算,以进一步研究化合物2和6的发光特性 . 初步的光致发光研究表明所有配合物都存在配体中心发射 .

配位化学

作用机制

Target of Action

5-Nitropicolinic acid, also known as 5-nitropyridine-2-carboxylic acid, has been identified as a key component in the design and preparation of novel coordination compounds for combating various types of cancer . The primary targets of this compound are cancer cells, particularly prostatic cancer cells .

Mode of Action

The compound interacts with its targets through the formation of lanthanide-complexes . These complexes are based on the 5-nitropicolinate ligand (5-npic) and are characterized by different coordination modes of 5-npic . The complexes are connected by two μ2-oxygen atoms of two monodentated carboxylates ligands to form a dinuclear entity .

Biochemical Pathways

The compound’s anticancer activity is triggered by the presence of the free 5-npic ligand . This suggests that the compound may interfere with the biochemical pathways involved in cell proliferation and survival, leading to the death of cancer cells.

Result of Action

The result of the action of 5-nitropicolinic acid is a significant anticancer activity. In a study, the compound showed a significant anticancer activity (50–60% at 500 μg·mL−1) against a prostatic cancer cell line (PC-3; the 2nd most common male cancerous disease) .

生化分析

Biochemical Properties

5-Nitropicolinic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes have been shown to interact with various enzymes and proteins. For instance, 5-nitropicolinic acid forms complexes with transition metals such as manganese, cadmium, copper, cobalt, nickel, and zinc . These metal complexes exhibit different coordination modes, which influence their biochemical properties and interactions with biomolecules. The interactions between 5-nitropicolinic acid and these metals can modulate the activity of enzymes and proteins, potentially leading to therapeutic effects .

Cellular Effects

The effects of 5-nitropicolinic acid on various cell types and cellular processes have been studied extensively. This compound has demonstrated significant anticancer activity against several tumor cell lines, including B16-F10 melanoma cells, HT29 colon cancer cells, and HepG2 liver cancer cells . Additionally, 5-nitropicolinic acid exhibits anti-inflammatory properties, as evidenced by its activity in RAW 264.7 cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, thereby exerting its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of 5-nitropicolinic acid involves its interaction with metal ions to form complexes that can inhibit or activate specific enzymes. These metal complexes can bind to biomolecules, altering their structure and function. For example, the cadmium complex of 5-nitropicolinic acid has shown promising anticancer activity by inducing apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-nitropicolinic acid have been observed to change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-nitropicolinic acid and its metal complexes remain stable under various conditions, allowing for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of 5-nitropicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, 5-nitropicolinic acid can induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s anticancer and anti-inflammatory activities are dose-dependent, with higher doses leading to increased efficacy but also higher toxicity .

Metabolic Pathways

5-Nitropicolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism . For instance, the formation of metal complexes with 5-nitropicolinic acid can alter the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of 5-nitropicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy . Studies have shown that 5-nitropicolinic acid can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of 5-nitropicolinic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-nitropicolinic acid may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it influences cellular metabolism and signaling pathways .

属性

IUPAC Name |

5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYRCTVBMNXTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334367 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30651-24-2 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

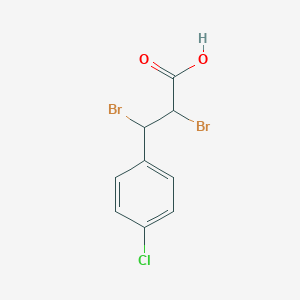

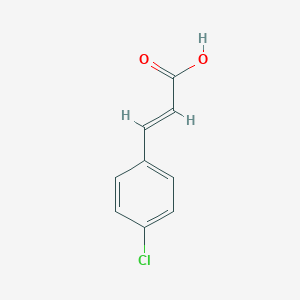

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

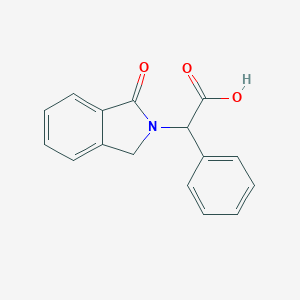

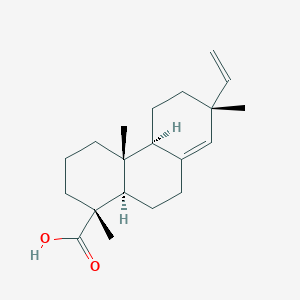

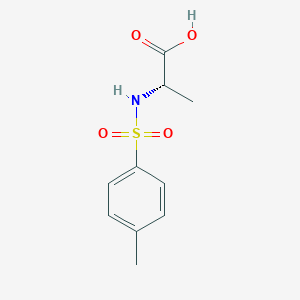

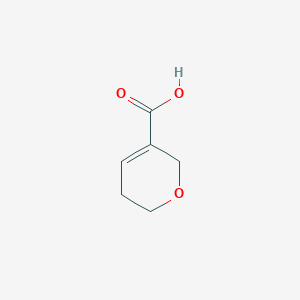

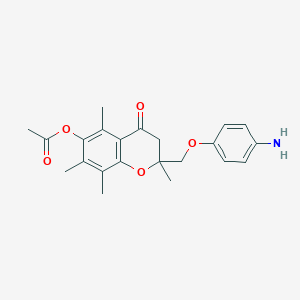

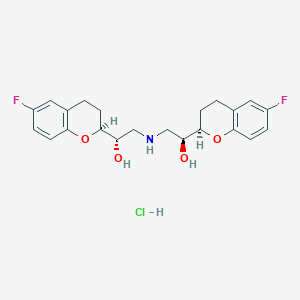

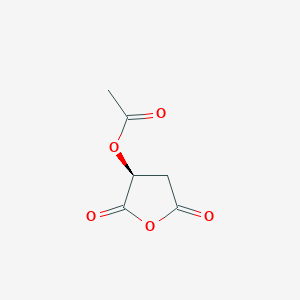

Feasible Synthetic Routes

Q1: What makes 5-Nitropicolinic acid interesting for the development of metal complexes with biological activity?

A: 5-Nitropicolinic acid exhibits versatile coordination modes, enabling the formation of metal complexes with diverse structures and properties. [] This structural diversity can be leveraged to tune the biological activity of the resulting complexes. For instance, researchers have synthesized a series of transition metal complexes with 5-Nitropicolinic acid, demonstrating promising anti-cancer and anti-inflammatory properties. [] The different coordination geometries and metal centers within these complexes influence their interactions with biological targets, highlighting the potential of 5-Nitropicolinic acid as a scaffold for developing new therapeutic agents.

Q2: What is known about the anti-cancer activity of metal complexes based on 5-Nitropicolinic acid?

A: Research indicates that certain metal complexes incorporating 5-Nitropicolinic acid display promising anti-cancer activity. Specifically, a Cadmium(II) complex with 5-Nitropicolinic acid exhibited significant efficacy against the B16-F10 melanoma cell line. [] While the exact mechanism of action remains under investigation, this finding suggests that 5-Nitropicolinic acid-based metal complexes warrant further exploration as potential anti-cancer agents.

Q3: What analytical techniques are commonly employed to characterize 5-Nitropicolinic acid and its derivatives?

A: Researchers utilize a combination of techniques to characterize 5-Nitropicolinic acid and its derivatives. Single-crystal X-ray diffraction (SCXRD) is crucial for determining the three-dimensional structure of crystalline forms. [, ] Elemental analysis (EA) helps confirm the composition of synthesized compounds. [] Spectroscopic techniques, including UV-Vis, infrared (IR), and luminescence spectroscopy, provide insights into the electronic and vibrational properties of the molecules. [] Additionally, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to further investigate properties like luminescence and to gain a deeper understanding of the electronic structure and properties of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)